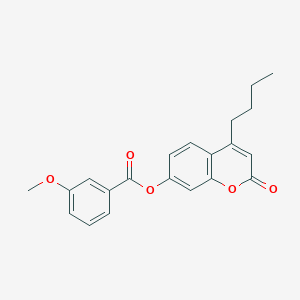
2-(3,4-dimethoxyphenyl)-1-(2-methoxyethyl)-1H-benzimidazole
Vue d'ensemble
Description
2-(3,4-dimethoxyphenyl)-1-(2-methoxyethyl)-1H-benzimidazole, also known as DMEMB, is a benzimidazole derivative that has attracted attention due to its potential applications in scientific research. DMEMB has been found to have various biochemical and physiological effects, making it a promising compound for further investigation.
Mécanisme D'action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-1-(2-methoxyethyl)-1H-benzimidazole is not fully understood, but studies have suggested that it may act by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is known to play a crucial role in cell growth and survival, and its dysregulation has been implicated in various cancers. 2-(3,4-dimethoxyphenyl)-1-(2-methoxyethyl)-1H-benzimidazole may also act by inducing oxidative stress and DNA damage in cancer cells.
Biochemical and Physiological Effects:
2-(3,4-dimethoxyphenyl)-1-(2-methoxyethyl)-1H-benzimidazole has been found to have various biochemical and physiological effects. Studies have shown that 2-(3,4-dimethoxyphenyl)-1-(2-methoxyethyl)-1H-benzimidazole can inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in cancer cells. 2-(3,4-dimethoxyphenyl)-1-(2-methoxyethyl)-1H-benzimidazole has also been found to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is crucial for tumor growth and metastasis. Additionally, 2-(3,4-dimethoxyphenyl)-1-(2-methoxyethyl)-1H-benzimidazole has been found to have antioxidant activity and can protect cells against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3,4-dimethoxyphenyl)-1-(2-methoxyethyl)-1H-benzimidazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its antitumor activity has been well-established in various cancer cell lines. However, 2-(3,4-dimethoxyphenyl)-1-(2-methoxyethyl)-1H-benzimidazole also has some limitations. Its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets. Additionally, the toxicity and pharmacokinetics of 2-(3,4-dimethoxyphenyl)-1-(2-methoxyethyl)-1H-benzimidazole have not been fully evaluated, and more research is needed to determine its safety and efficacy in vivo.
Orientations Futures
There are several future directions for research on 2-(3,4-dimethoxyphenyl)-1-(2-methoxyethyl)-1H-benzimidazole. One area of focus could be on elucidating its molecular targets and mechanism of action. This could involve the use of proteomics and genomics techniques to identify proteins and genes that are affected by 2-(3,4-dimethoxyphenyl)-1-(2-methoxyethyl)-1H-benzimidazole. Another area of focus could be on evaluating the toxicity and pharmacokinetics of 2-(3,4-dimethoxyphenyl)-1-(2-methoxyethyl)-1H-benzimidazole in animal models, with the aim of developing a safe and effective therapeutic agent for cancer treatment. Finally, 2-(3,4-dimethoxyphenyl)-1-(2-methoxyethyl)-1H-benzimidazole could be used as a lead compound for the development of novel benzimidazole derivatives with improved antitumor activity and pharmacokinetic properties.
Applications De Recherche Scientifique
2-(3,4-dimethoxyphenyl)-1-(2-methoxyethyl)-1H-benzimidazole has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 2-(3,4-dimethoxyphenyl)-1-(2-methoxyethyl)-1H-benzimidazole has antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 2-(3,4-dimethoxyphenyl)-1-(2-methoxyethyl)-1H-benzimidazole has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a promising compound for further investigation.
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-(2-methoxyethyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-21-11-10-20-15-7-5-4-6-14(15)19-18(20)13-8-9-16(22-2)17(12-13)23-3/h4-9,12H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWXAFZKMGVSSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC=CC=C2N=C1C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-1-(2-methoxyethyl)-1H-benzimidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N,N-dimethylmethanesulfonamide](/img/structure/B4086083.png)
![6-[({3-methoxy-4-[(phenylacetyl)amino]phenyl}amino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B4086088.png)

![1-cyclohexyl-N-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4086097.png)
![3-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4086100.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B4086112.png)
![N-(2-methoxyphenyl)-5-methyl-7-(2-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4086113.png)
![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B4086117.png)
![ethyl 1-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}-3-piperidinecarboxylate](/img/structure/B4086131.png)

![2-{[(4-bromophenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B4086137.png)
![2-[benzyl(methyl)amino]-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-2-indanecarboxamide](/img/structure/B4086146.png)
![2-[(3-nitrobenzyl)thio]-1,3-benzothiazole](/img/structure/B4086149.png)
